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molecular formula C22H17ClN2 B8508319 1-[(3-chlorophenyl)-diphenylmethyl]imidazole CAS No. 23593-76-2

1-[(3-chlorophenyl)-diphenylmethyl]imidazole

Cat. No. B8508319
M. Wt: 344.8 g/mol
InChI Key: QGCQRZWXVPJNLV-UHFFFAOYSA-N
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Patent
US03934022

Procedure details

27.2 g (0.4 mol) imidazole and 62.8 g (0.2 mol) of (m-chlorophenyl)-(diphenyl)-methyl chloride are heated to 80°C for 4 hours in 150 ml of dry acetonitrile and 50 ml dimethyl formamide. The solvent is then drawn off and the residue is digested with water to remove the imidazole hydrochloride. The residue is taken up in methylene chloride, dried over sodium sulfate, and the viscous oil remaining behind after the distilling off of the solvent is recrystallized from cyclohexane. 52 g (75% of the theory) of 1-[(m-chlorophenyl)-(bisphenyl)-methyl]-imidazole of m.p. 101°C are obtained.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
(m-chlorophenyl)-(diphenyl)-methyl chloride
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Cl:6][C:7]1[CH:8]=[C:9]([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O>C(#N)C.CN(C)C=O>[Cl:6][C:7]1[CH:8]=[C:9]([C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
(m-chlorophenyl)-(diphenyl)-methyl chloride
Quantity
62.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the imidazole hydrochloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
is recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(N1C=NC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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